molecular formula C13H19N3O B2575420 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine CAS No. 2202093-07-8

3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine

Cat. No.: B2575420
CAS No.: 2202093-07-8
M. Wt: 233.315
InChI Key: PCBRWCFISHKTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine: is a chemical compound with the molecular formula C13H19N3O It is characterized by the presence of a quinuclidine core linked to a dimethylpyrimidinyl group via an oxygen atom

Scientific Research Applications

Chemistry: In chemistry, 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the investigation of receptor-ligand interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine typically involves the reaction of quinuclidine with 4,6-dimethylpyrimidin-2-ol under appropriate conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinyl ketones or alcohols, while reduction can produce pyrimidinyl amines or hydrocarbons .

Mechanism of Action

The mechanism of action of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 4,6-Dimethylpyrimidin-2-yl)-quinuclidine
  • 2,4,6-Trimethylpyrimidin-2-yl)-quinuclidine
  • 4,6-Dimethylpyrimidin-2-yl)-piperidine

Uniqueness: 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-7-10(2)15-13(14-9)17-12-8-16-5-3-11(12)4-6-16/h7,11-12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBRWCFISHKTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CN3CCC2CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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